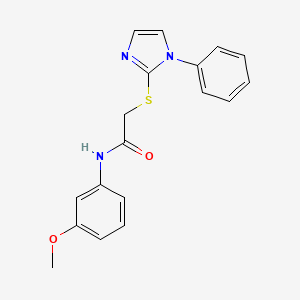

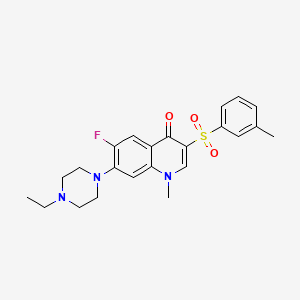

![molecular formula C14H14ClN3O2S2 B2818032 5-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 868979-14-0](/img/structure/B2818032.png)

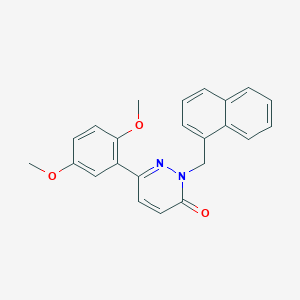

5-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide” belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

A common method for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. In general, imidazo[1,2-a]pyridines can undergo a variety of reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .科学的研究の応用

Synthesis and Antibacterial Applications

- Antibacterial Agents : Research has demonstrated the synthesis of novel heterocyclic compounds containing sulfonamido moieties, aimed at creating effective antibacterial agents. A study highlighted the synthesis of derivatives with significant antibacterial activities, indicating the potential of these compounds in addressing antibiotic resistance (Azab, Youssef, & El-Bordany, 2013).

Potential Antiulcer Agents

- Antiulcer Agents : Another study synthesized imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective agents for antiulcer applications. Though no significant antisecretory activity was observed, some compounds exhibited promising cytoprotective properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Antitumor and Antibacterial Agents

- Antitumor and Antibacterial Properties : Compounds synthesized from thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives showed higher activity against liver, colon, and lung cancer cell lines than the standard drug doxorubicin. Additionally, these compounds exhibited high activity against Gram-positive and Gram-negative bacteria, highlighting their dual potential as antitumor and antibacterial agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Synthesis and Evaluation of Sulfonamides

- Synthesis and Evaluation of Sulfonamides : Research into the synthesis of sulfonamide derivatives and their antimicrobial evaluation has led to the development of compounds with potential applications in treating infections. This work contributes to the broader efforts in discovering new antimicrobial agents to combat resistant strains of bacteria and fungi (Abdel-Motaal & Raslan, 2014).

作用機序

The mechanism of action of “5-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide” would depend on its specific biological activity. Some imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Safety and Hazards

将来の方向性

The future directions for research on “5-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide” would likely involve further exploration of its biological activity and potential applications in medicine . This could include studies on its mechanism of action, pharmacokinetics, and efficacy in disease models.

特性

IUPAC Name |

5-chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2S2/c1-10-3-2-8-18-9-11(17-14(10)18)6-7-16-22(19,20)13-5-4-12(15)21-13/h2-5,8-9,16H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQABIBAVHGRCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

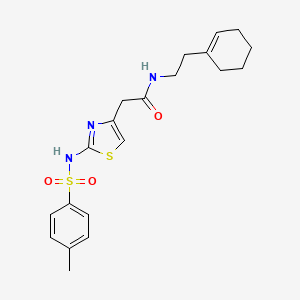

![Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2817949.png)

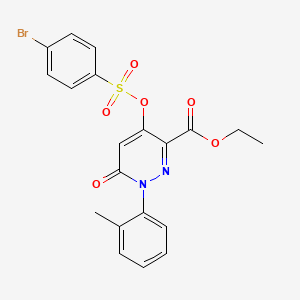

![2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2817950.png)

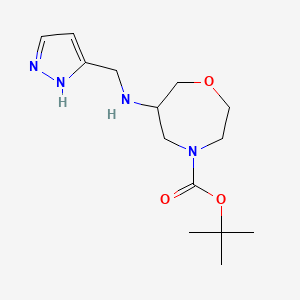

![benzyl 6'-amino-5'-cyano-3'-propyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate](/img/structure/B2817951.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2817955.png)

![N-benzyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2817962.png)